molecular formula C20H24N4O2 B2580357 N-(1-Cyanocyclohexyl)-4-oxo-4-(5-phenyl-3,4-dihydropyrazol-2-yl)butanamide CAS No. 1293825-75-8

N-(1-Cyanocyclohexyl)-4-oxo-4-(5-phenyl-3,4-dihydropyrazol-2-yl)butanamide

カタログ番号 B2580357
CAS番号: 1293825-75-8
分子量: 352.438
InChIキー: LGHZKBLTIDOYGI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(1-Cyanocyclohexyl)-4-oxo-4-(5-phenyl-3,4-dihydropyrazol-2-yl)butanamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This compound has been studied extensively for its potential therapeutic applications in a variety of neurological and psychiatric disorders, including epilepsy, addiction, and anxiety.

作用機序

N-(1-Cyanocyclohexyl)-4-oxo-4-(5-phenyl-3,4-dihydropyrazol-2-yl)butanamide works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of the neurotransmitter GABA. By inhibiting this enzyme, N-(1-Cyanocyclohexyl)-4-oxo-4-(5-phenyl-3,4-dihydropyrazol-2-yl)butanamide increases the levels of GABA in the brain, which can have a calming and inhibitory effect on neuronal activity.
Biochemical and Physiological Effects
The increase in GABA levels resulting from N-(1-Cyanocyclohexyl)-4-oxo-4-(5-phenyl-3,4-dihydropyrazol-2-yl)butanamide administration can have a number of biochemical and physiological effects. These include the suppression of neuronal excitability, the reduction of seizure activity, and the modulation of reward pathways in the brain. Additionally, N-(1-Cyanocyclohexyl)-4-oxo-4-(5-phenyl-3,4-dihydropyrazol-2-yl)butanamide has been shown to increase the expression of the GABA receptor subtype GABA(B) in the hippocampus, which may contribute to its anxiolytic effects.

実験室実験の利点と制限

One advantage of N-(1-Cyanocyclohexyl)-4-oxo-4-(5-phenyl-3,4-dihydropyrazol-2-yl)butanamide for lab experiments is its high potency and selectivity for GABA transaminase inhibition. This allows for precise modulation of GABA levels in the brain, which can be useful for studying the effects of GABAergic neurotransmission on behavior and physiology. However, one limitation of N-(1-Cyanocyclohexyl)-4-oxo-4-(5-phenyl-3,4-dihydropyrazol-2-yl)butanamide is its relatively short half-life, which may require frequent dosing in animal studies.

将来の方向性

There are several potential future directions for research on N-(1-Cyanocyclohexyl)-4-oxo-4-(5-phenyl-3,4-dihydropyrazol-2-yl)butanamide. One area of interest is its potential as a treatment for substance abuse disorders, particularly in combination with other pharmacotherapies. Additionally, further studies are needed to explore the anxiolytic effects of N-(1-Cyanocyclohexyl)-4-oxo-4-(5-phenyl-3,4-dihydropyrazol-2-yl)butanamide and its potential as a treatment for anxiety disorders. Finally, investigations into the long-term effects of N-(1-Cyanocyclohexyl)-4-oxo-4-(5-phenyl-3,4-dihydropyrazol-2-yl)butanamide on neuronal function and behavior are warranted.

合成法

The synthesis of N-(1-Cyanocyclohexyl)-4-oxo-4-(5-phenyl-3,4-dihydropyrazol-2-yl)butanamide involves the reaction of 1-cyanocyclohexane with 2,3-dihydro-1H-pyrazole in the presence of a base catalyst to form the intermediate 1-cyanocyclohexyl-3,4-dihydropyrazole. This intermediate is then reacted with 4-oxo-4-(5-phenyl-3,4-dihydropyrazol-2-yl)butanoic acid in the presence of a coupling agent to form N-(1-Cyanocyclohexyl)-4-oxo-4-(5-phenyl-3,4-dihydropyrazol-2-yl)butanamide.

科学的研究の応用

N-(1-Cyanocyclohexyl)-4-oxo-4-(5-phenyl-3,4-dihydropyrazol-2-yl)butanamide has been the subject of numerous scientific studies exploring its potential therapeutic applications. In preclinical studies, N-(1-Cyanocyclohexyl)-4-oxo-4-(5-phenyl-3,4-dihydropyrazol-2-yl)butanamide has been shown to be effective in reducing seizures in animal models of epilepsy. Additionally, this compound has been found to reduce drug-seeking behavior in animal models of addiction, suggesting its potential as a treatment for substance abuse disorders. N-(1-Cyanocyclohexyl)-4-oxo-4-(5-phenyl-3,4-dihydropyrazol-2-yl)butanamide has also been studied for its potential anxiolytic effects.

特性

IUPAC Name

N-(1-cyanocyclohexyl)-4-oxo-4-(5-phenyl-3,4-dihydropyrazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O2/c21-15-20(12-5-2-6-13-20)22-18(25)9-10-19(26)24-14-11-17(23-24)16-7-3-1-4-8-16/h1,3-4,7-8H,2,5-6,9-14H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGHZKBLTIDOYGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C#N)NC(=O)CCC(=O)N2CCC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-Cyanocyclohexyl)-4-oxo-4-(5-phenyl-3,4-dihydropyrazol-2-yl)butanamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。